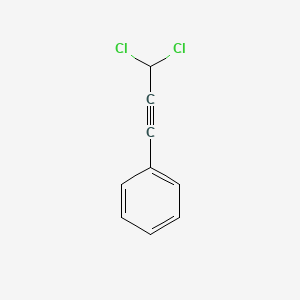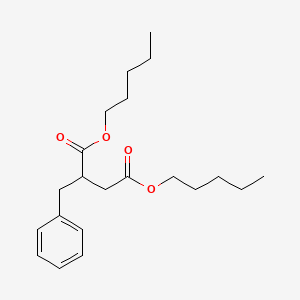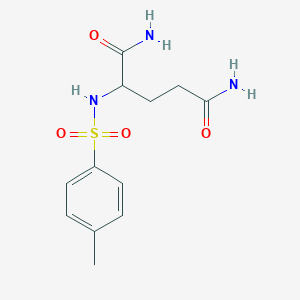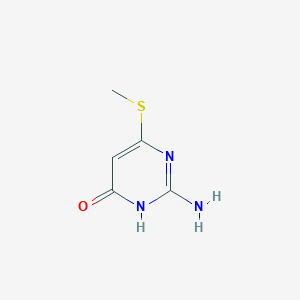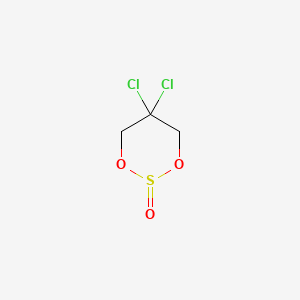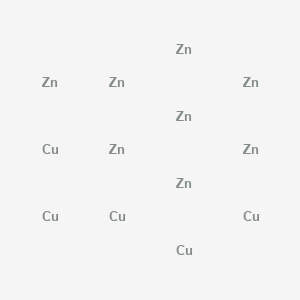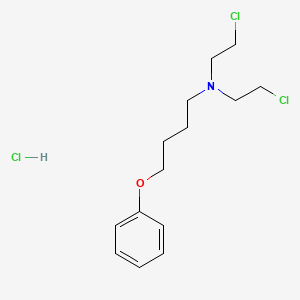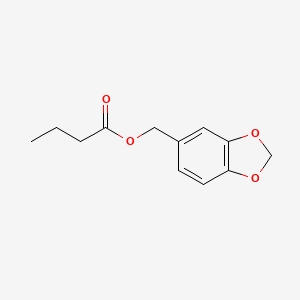
5-Undecanone, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Undecanone, 3-methyl-: is an organic compound with the molecular formula C12H24O It is a type of ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms3-methyl-5-undecanone and is part of the broader class of methyl ketones. It is a colorless liquid with a distinctive odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Undecanone, 3-methyl- typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of an appropriate aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of 5-Undecanone, 3-methyl- may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction parameters is crucial in industrial settings to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Undecanone, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Undecanone, 3-methyl- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. It can act as a substrate for various enzymatic reactions, providing insights into enzyme specificity and activity.
Medicine: While not a common pharmaceutical agent, 5-Undecanone, 3-methyl- can be used in medicinal chemistry research to develop new therapeutic agents. Its structural properties make it a candidate for drug design and development studies.
Industry: In the industrial sector, 5-Undecanone, 3-methyl- is used in the manufacture of fragrances and flavors. Its distinctive odor makes it valuable in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 5-Undecanone, 3-methyl- involves its interaction with various molecular targets. As a ketone, it can participate in keto-enol tautomerization, which affects its reactivity and interactions with other molecules. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Undecanone: Another methyl ketone with a similar structure but different positional isomerism.
3-Methylundecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
4-Heptanone: A shorter-chain ketone with similar chemical properties.
Uniqueness: 5-Undecanone, 3-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its position of the methyl group and the length of the carbon chain influence its reactivity and applications. Compared to other similar compounds, it offers a balance of volatility and stability, making it suitable for various industrial and research applications.
Properties
CAS No. |
6064-30-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-methylundecan-5-one |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-9-12(13)10-11(3)5-2/h11H,4-10H2,1-3H3 |
InChI Key |
OTDMVHVBSLMOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

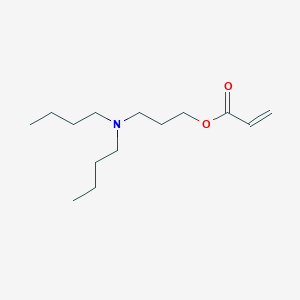
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
